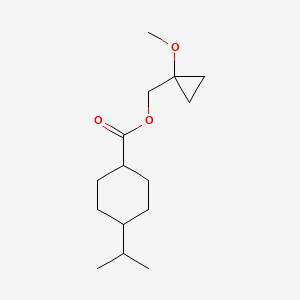
(1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate is a complex organic compound with a unique structure that includes a methoxycyclopropyl group and a cyclohexane carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate typically involves multiple steps. One common method includes the reaction of a cyclopropylmethanol derivative with a cyclohexane carboxylate ester under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of cyclopropyl and cyclohexane derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be utilized in the development of new drugs with specific therapeutic effects.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The methoxycyclopropyl group and the cyclohexane carboxylate ester may interact with enzymes or receptors, leading to specific biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl esters: These compounds share the cyclopropylmethyl group but may have different ester groups.
Cyclohexane carboxylates: These compounds share the cyclohexane carboxylate ester but may have different substituents on the cyclohexane ring.
Uniqueness
(1-Methoxycyclopropyl)methyl (1s,4s)-4-(propan-2-yl)cyclohexane-1-carboxylate is unique due to the combination of the methoxycyclopropyl group and the cyclohexane carboxylate ester. This combination provides specific chemical and physical properties that make it suitable for various applications in research and industry.
Properties
IUPAC Name |
(1-methoxycyclopropyl)methyl 4-propan-2-ylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-11(2)12-4-6-13(7-5-12)14(16)18-10-15(17-3)8-9-15/h11-13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZAHHCAGCSSGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)OCC2(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














